2-(4-methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-18-16-6-4-3-5-14(16)15(11-19)17(18)21-13-9-7-12(20-2)8-10-13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUYHKJVBJGHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC3=CC=C(C=C3)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501200848 | |
| Record name | 2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338416-68-5 | |
| Record name | 2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338416-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-Methyl-1H-indole-3-carbaldehyde
A well-documented method involves the N-alkylation of 1H-indole-3-carbaldehyde using methyl iodide in the presence of a base such as potassium carbonate in a solvent mixture of acetonitrile and dimethylformamide (DMF). The reaction is typically refluxed at 82–84 °C for 12–16 hours to afford 1-methyl-1H-indole-3-carbaldehyde in high yield (~87%) as a reddish-orange powder. The crude product is purified by recrystallization from ethanol.
Reaction conditions and yield summary:
| Reagent/Condition | Details |
|---|---|
| Starting material | 1H-indole-3-carbaldehyde (0.5 g, 3.44 mmol) |
| Base | Anhydrous K2CO3 (0.952 g, 6.88 mmol, 2 eq) |
| Alkylating agent | Methyl iodide (0.52 mL, 8.35 mmol, 2.43 eq) |
| Solvent | CH3CN (11.5 mL) + DMF (1 mL) |
| Temperature | Reflux at 82–84 °C |
| Time | 16 hours |
| Yield | 87.28% |
| Purification | Recrystallization from ethanol |
The introduction of the 4-methoxyphenoxy group at the 2-position of the indole ring can be achieved by nucleophilic substitution of a suitable 2-haloindole intermediate or via coupling reactions with 4-methoxyphenol derivatives under basic conditions.
A representative approach involves:
- Starting from 2-halo-1-methyl-1H-indole-3-carbaldehyde (e.g., 2-chloro or 2-bromo derivative).
- Reacting with 4-methoxyphenol in the presence of a base such as potassium carbonate in DMF at room temperature or under mild heating.
- The reaction proceeds via nucleophilic aromatic substitution to afford the 2-(4-methoxyphenoxy) substituted product.
This method is supported by analogous procedures reported for phenoxy-substituted indole derivatives, where phenol derivatives are alkylated or coupled to indole cores under basic conditions.
Vilsmeier–Haack Formylation for Indole-3-carbaldehyde Core
The Vilsmeier–Haack reaction is a classical and efficient method to introduce the formyl group at the 3-position of indoles or substituted anilines. The procedure involves:
- Preparation of the Vilsmeier reagent by slow addition of phosphorus oxychloride (POCl3) to anhydrous dimethylformamide (DMF) at 0–5 °C.
- Addition of the 2-substituted aniline or indole derivative to the Vilsmeier reagent at low temperature, followed by stirring at room temperature and refluxing at 80–90 °C for 5–8 hours.
- Workup includes neutralization with saturated sodium carbonate solution to pH 8–9, filtration, drying, and recrystallization to isolate the indole-3-carbaldehyde compound.
| Step | Conditions |
|---|---|
| Vilsmeier reagent formation | POCl3 + DMF, 0–5 °C, 30–40 min |
| Formylation reaction | 2-methylaniline + Vilsmeier reagent, 0–5 °C addition, RT stirring 1–2 h, reflux 5–8 h at 80–90 °C |
| Workup | Saturated Na2CO3, pH 8–9, filtration, drying, recrystallization |
Alternative Oxidation Method for Indole-3-carbaldehyde
An alternative approach to obtain indole-3-carbaldehyde derivatives involves oxidation of 2-hydroxymethylindole intermediates using activated manganese dioxide (MnO2) at room temperature over 20–30 hours. This method allows mild oxidation conditions and can be used when sensitive substituents are present.
The Vilsmeier–Haack reaction remains the most reliable and widely used method for introducing the aldehyde group at the 3-position of indoles, with good control over regioselectivity and functional group tolerance.
N-Methylation using methyl iodide and potassium carbonate in polar aprotic solvents under reflux conditions provides high yields of 1-methylindole derivatives without significant side reactions.
The phenoxy substitution at the 2-position requires a good leaving group (e.g., halogen) on the indole ring and a nucleophilic phenol derivative. The reaction conditions are generally mild, preserving the sensitive aldehyde functionality.
Alternative oxidation methods such as MnO2 oxidation of hydroxymethyl intermediates offer mild conditions but require longer reaction times and careful monitoring.
The preparation of 2-(4-methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde involves a combination of classical organic synthesis techniques including Vilsmeier–Haack formylation, N-alkylation, and nucleophilic aromatic substitution. The methods are well-established, reproducible, and yield the target compound in good purity and yield. Optimization of reaction conditions such as temperature, solvent, and reagent ratios is critical to maximize yield and minimize side products.
This synthesis strategy is supported by diverse research sources and patent literature, providing a robust framework for the preparation of this compound for further applications in medicinal chemistry and material science.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(4-methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde exhibits significant anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and others. For instance, one study reported that certain derivatives showed IC50 values significantly lower than established anticancer drugs, indicating a potent inhibitory effect on cancer cell growth .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. It has shown promise in inhibiting α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. One derivative was found to be 118.8 times more potent than acarbose, a commonly used α-glucosidase inhibitor, with an IC50 value of 6.31 µM . This suggests its potential use in developing new treatments for diabetes.
Neuroprotective Properties
Studies have suggested that compounds similar to this compound may possess neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Research indicates that some derivatives exhibit strong AChE inhibition, which could lead to therapeutic applications in treating cognitive decline .
Agrochemical Applications
In the agrochemical sector, this compound is utilized as a building block for synthesizing herbicides and pesticides. Its ability to modify biological pathways in plants makes it an attractive candidate for developing new agrochemicals aimed at enhancing crop yield and resistance to pests .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing various indole derivatives with enhanced biological activity. For example, modifications to the indole structure can yield compounds with improved efficacy against specific biological targets or enhanced solubility profiles, which are crucial for drug formulation .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated various derivatives against MCF-7 cells | Certain derivatives showed IC50 values significantly lower than acarbose (IC50 = 6.31 µM) |
| Enzyme Inhibition Study | Assessed α-glucosidase inhibition | Some derivatives were found to be highly effective compared to existing drugs |
| Neuroprotective Evaluation | Investigated AChE inhibition | Several derivatives exhibited strong inhibitory activity against AChE |
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Core
2.1.1. 2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde (CAS: 76195-80-7)
- Molecular Formula: C₁₆H₁₃NO₂
- Molecular Weight : 251.28 g/mol .
- Key Differences: Lacks the methyl group at position 1 and the phenoxy linker in the methoxy substituent. The direct attachment of the 4-methoxyphenyl group at position 2 reduces steric hindrance compared to the target compound.
- Implications : Increased planarity may enhance π-π stacking interactions in biological systems but reduce metabolic stability due to the absence of a methyl group.
2.1.2. 6-Methoxy-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde (CAS: 158611-24-6)
- Molecular Formula: C₁₇H₁₅NO₃
- Molecular Weight : 281.31 g/mol .
- Key Differences : Features an additional methoxy group at position 6 of the indole ring.
Alkyl Chain Modifications
2.2.1. 5-Pentyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde (CAS: 920514-83-6)
- Molecular Formula: C₂₁H₂₃NO₂
- Molecular Weight : 321.42 g/mol .
- Key Differences : Incorporates a pentyl chain at position 4.
- Implications : Increased lipophilicity (logP ~5.2) compared to the target compound (logP ~3.8 estimated) may improve membrane permeability but reduce aqueous solubility.
2.2.2. 5-Hexyl-2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde (CAS: 920514-84-7)
- Molecular Formula: C₂₂H₂₅NO₂
- Molecular Weight : 335.45 g/mol .
- Implications : The hexyl chain further amplifies lipophilicity, making it suitable for lipid-rich tissue targeting but challenging for formulation in polar solvents.
Heterocyclic Analogs
2.3.1. 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde (CAS: 885271-31-8)
- Molecular Formula : C₁₅H₁₂N₂O₂
- Molecular Weight : 252.27 g/mol .
- Key Differences : Replaces the indole core with an indazole ring.
- Implications : Indazole derivatives often exhibit enhanced metabolic stability and kinase inhibitory activity due to nitrogen positioning, but reduced electron density compared to indoles .
Biological Activity
2-(4-Methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
This compound is characterized by the following structural formula:
- Molecular Formula : C16H15NO3
- Molecular Weight : 281.30 g/mol
- CAS Number : Not available
The compound features an indole core, a methoxyphenoxy group, and an aldehyde functional group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can engage in nucleophilic reactions, while the indole structure may facilitate binding to specific receptors or enzymes, modulating their activity. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL, indicating strong antibacterial potential .
| Microorganism | MIC (µg/mL) |
|---|---|
| MRSA | ≤0.25 |
| Escherichia coli | 32 |
| Candida albicans | 16 |
Anticancer Activity
Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to preferentially suppress the growth of A549 lung cancer cells compared to non-tumor fibroblasts . The compound's cytotoxicity was evaluated across several cancer cell lines, with significant antiproliferative effects noted.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 5 |
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 8 |
Case Studies
Several studies have explored the biological activity of this compound in greater detail:
- Antimicrobial Evaluation : A comprehensive screening of various derivatives revealed that compounds structurally related to this compound exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives had low cytotoxicity against human embryonic kidney cells (HEK293), suggesting a favorable therapeutic index for potential drug development .
- Mechanistic Insights : Molecular docking studies indicated that the compound could effectively bind to specific bacterial proteins involved in resistance mechanisms, thereby enhancing its efficacy against resistant strains .
Q & A
Q. What are the established synthetic routes for 2-(4-methoxyphenoxy)-1-methyl-1H-indole-3-carbaldehyde?
Methodological Answer: The compound can be synthesized via a multi-step approach:
- Step 1 : Introduce the aldehyde group at the 3-position of the indole core using the Vilsmeier-Haack reaction (POCl₃ and DMF in basic conditions) .
- Step 2 : Functionalize the 1-position with a methyl group via alkylation (e.g., methyl iodide or dimethyl sulfate in DMF/THF with NaH as a base).
- Step 3 : Attach the 4-methoxyphenoxy moiety at the 2-position using Ullmann coupling or nucleophilic aromatic substitution (CuI catalysis or K₂CO₃ in DMSO) . Purity is confirmed via HPLC, and intermediates are characterized by H/C NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H NMR identifies proton environments (e.g., aldehyde proton at δ 9.8–10.2 ppm, methoxy singlet at δ ~3.8 ppm). C NMR confirms carbonyl (δ ~190 ppm) and aromatic carbons .
- FT-IR : Aldehyde C=O stretch (~1680–1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- Mass Spectrometry (HR-ESI-MS) : Validates molecular ion peaks and fragmentation patterns .
Q. What are the primary research applications of this compound in academia?
Methodological Answer:
- Medicinal Chemistry : Serves as a scaffold for designing kinase inhibitors or antimicrobial agents due to its indole core and electron-rich substituents .
- Material Science : Used in fluorescent probes or optoelectronic materials, leveraging its conjugated π-system .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data during structural elucidation?
Methodological Answer:
- Refinement Tools : Use SHELXL for small-molecule refinement, optimizing parameters like thermal displacement and occupancy .
- Validation : Cross-check with Mercury CSD to analyze hydrogen-bonding patterns (e.g., C=O⋯H interactions) and packing motifs .
- Data Reconciliation : Apply Hirshfeld surface analysis to resolve ambiguities in intermolecular contacts .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Reaction Solvent : Use polar aprotic solvents (DMF or DMSO) for nucleophilic substitutions to enhance reactivity .
- Catalyst Screening : Test Pd/Cu systems for coupling steps; for example, CuI with 1,10-phenanthroline improves Ullmann reaction efficiency .
- Workflow Automation : Employ flow chemistry for hazardous steps (e.g., Vilsmeier-Haack formylation) to control exotherms and improve reproducibility .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., cytochrome P450 enzymes). Focus on the aldehyde group’s electrophilicity and methoxyphenoxy’s π-π stacking .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM/PBSA) .
Q. What experimental approaches resolve ambiguities in NMR assignments for complex derivatives?
Methodological Answer:
- 2D NMR : Utilize H-C HSQC/HMBC to correlate ambiguous protons with carbons (e.g., distinguishing indole H-4 vs. H-5) .
- Isotopic Labeling : Synthesize N-labeled analogs to simplify indole NH signal assignments .
- DFT Calculations : Compare experimental H shifts with Gaussian-optimized structures to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
